

IUPAC name for 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-cyclobutylamine**

Cat. No.: **B1316286**

[Get Quote](#)

An In-depth Technical Guide to 1-Methylcyclobutan-1-amine

This technical guide provides a comprehensive overview of 1-methylcyclobutan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry.

Physicochemical Properties

1-Methylcyclobutan-1-amine, with the IUPAC name 1-methylcyclobutan-1-amine, is a cyclic amine that has garnered interest in the field of medicinal chemistry.^{[1][2][3]} Its structural properties and those of its hydrochloride salt are summarized in the table below. It is important to note that some of the physical properties are predicted values and may vary.

Property	Value	Source(s)
IUPAC Name	1-methylcyclobutan-1-amine	[1] [2] [3]
Synonyms	(1-methylcyclobutyl)amine, 1-Methylcyclobutanamine	[1] [2]
CAS Number	40571-47-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₁₁ N	[1] [3] [6]
Molecular Weight	85.15 g/mol	[1] [3] [6]
Boiling Point	93 - 105.41 °C	[2] [4] [6]
Density	0.84 - 0.89 g/cm ³	[2] [4] [6]
Flash Point	-9 to 18.64 °C	[2] [4]
Molecular Formula (HCl salt)	C ₅ H ₁₂ ClN	[5]
Molecular Weight (HCl salt)	121.61 g/mol	[5]

Synthesis of 1-Methylcyclobutan-1-amine

The synthesis of 1-methylcyclobutan-1-amine can be achieved through a two-step process starting from cyclobutanone. The first step involves the formation of the tertiary alcohol, 1-methylcyclobutanol, via a Grignard reaction. The subsequent step utilizes the Ritter reaction to introduce the amine functionality, followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclobutanol

This protocol is adapted from a known procedure for the synthesis of 1-methylcyclobutanol.[\[1\]](#)

- Materials: Cyclobutanone, 3M methylmagnesium bromide (MeMgBr) in diethyl ether, 1N hydrochloric acid (HCl), diethyl ether, sodium sulfate (Na₂SO₄).
- Procedure:

- To a solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) at 0°C, add dropwise 3M MeMgBr in diethyl ether (47.6 mL, 143 mmol).
- Stir the resulting mixture for 3 hours at 0°C.
- Pour the reaction mixture over cooled 1N HCl and extract twice with diethyl ether.
- Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol as a colorless oil.

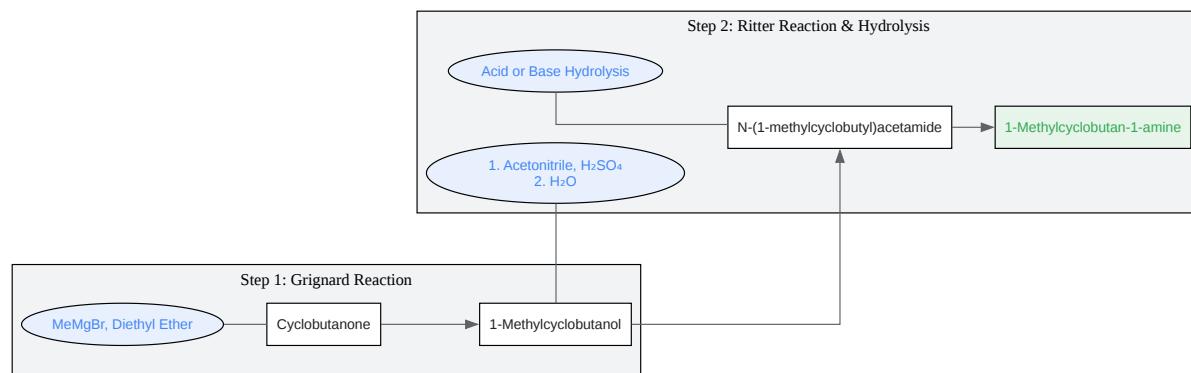
Step 2: Synthesis of 1-Methylcyclobutan-1-amine via the Ritter Reaction

The Ritter reaction facilitates the conversion of the tertiary alcohol to an N-alkyl amide using a nitrile in the presence of a strong acid.^{[7][8][9]} The resulting amide is then hydrolyzed to yield the primary amine.

- Materials: 1-Methylcyclobutanol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.
- Procedure:
 - Amide Formation:
 - Slowly add concentrated sulfuric acid to a stirred solution of 1-methylcyclobutanol in acetonitrile at a low temperature (e.g., 0-5 °C).
 - The acid protonates the alcohol, which then leaves as water to form a stable tertiary carbocation.^[9]
 - The nitrogen atom of acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.^{[7][9]}
 - Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
 - Carefully quench the reaction by pouring it into ice-cold water. This hydrolyzes the nitrilium ion to form N-(1-methylcyclobutyl)acetamide.^{[7][9]}

- Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the amide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amide.
- Amide Hydrolysis:
 - Reflux the crude N-(1-methylcyclobutyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the amide.
 - After hydrolysis is complete, cool the reaction mixture.
 - If acidic hydrolysis was used, basify the solution to deprotonate the amine.
 - Extract the 1-methylcyclobutan-1-amine with an organic solvent.
 - Dry the organic extracts and remove the solvent. The product can be further purified by distillation.

Applications in Drug Discovery


The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[\[10\]](#) Its rigid, puckered three-dimensional structure provides conformational constraint and allows for the precise spatial arrangement of substituents, which can be advantageous in drug design.[\[6\]](#) Cyclobutane-containing compounds are explored for their potential to improve metabolic stability, act as bioisosteres for other groups, and enhance binding affinity to biological targets.[\[10\]](#)

While there is limited specific information on the biological activities of 1-methylcyclobutan-1-amine itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group allows for a variety of chemical modifications, making it a useful precursor for creating libraries of compounds for drug screening. The incorporation of a cyclobutylamine moiety has been shown to improve the inhibitory activity of drug candidates against certain enzymes by positioning the amine group for favorable interactions in the binding pocket.[\[10\]](#) The broader class of cyclobutane-

containing alkaloids has been found to exhibit a range of biological activities, including antimicrobial and antitumor properties.[11]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of 1-methylcyclobutan-1-amine from cyclobutanone.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-methylcyclobutan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. (1-Methylcyclobutyl)amine | C5H11N | CID 14988399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 1-Methyl-cyclobutylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316286#iupac-name-for-1-methyl-cyclobutylamine\]](https://www.benchchem.com/product/b1316286#iupac-name-for-1-methyl-cyclobutylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com